4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)
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Overview
Description
4-4-(2-ethylhexyloxy)phenyl is a chemical compound with the molecular formula C18H29NO3S It is known for its unique structural features, which include a phenyl ring substituted with an ethylhexyloxy group and a thiazinane-1,1-dioxide moiety
Preparation Methods
The synthesis of 4-4-(2-ethylhexyloxy)phenyl typically involves the reaction of 4-(2-ethylhexyloxy)phenylamine with a suitable thiazinane-1,1-dioxide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
4-4-(2-ethylhexyloxy)phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the reduced form of the compound.
Scientific Research Applications
4-4-(2-ethylhexyloxy)phenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-4-(2-ethylhexyloxy)phenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-4-(2-ethylhexyloxy)phenyl can be compared with similar compounds such as:
4-(2-ethylhexyloxy)phenylamine: This compound lacks the thiazinane-1,1-dioxide moiety, making it less reactive in certain chemical reactions.
Thiazinane-1,1-dioxide derivatives:
Properties
CAS No. |
133467-41-1 |
---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-[4-(2-ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H29NO3S/c1-3-5-6-16(4-2)15-22-18-9-7-17(8-10-18)19-11-13-23(20,21)14-12-19/h7-10,16H,3-6,11-15H2,1-2H3 |
InChI Key |
GLCCHYHDMZUWMD-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(CC2)([O-])[O-] |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Synonyms |
4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) |
Origin of Product |
United States |
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